2-Bromo-1,1,1-trifluoro-decane (CAS 1349717-60-7): A Technical Guide to Identifiers, Properties, and Nickel-Catalyzed Cross-Coupling Workflows
2-Bromo-1,1,1-trifluoro-decane (CAS 1349717-60-7): A Technical Guide to Identifiers, Properties, and Nickel-Catalyzed Cross-Coupling Workflows
Executive Summary
The incorporation of a trifluoromethyl (CF₃) group into aliphatic scaffolds is a highly sought-after transformation in modern drug development and materials science. The CF₃ moiety profoundly alters a molecule's lipophilicity, metabolic stability, and binding affinity. However, constructing C(sp³)–CF₃ bonds—particularly at secondary or tertiary stereocenters—remains synthetically challenging due to the unique electronic deactivation caused by the fluorine atoms.
This whitepaper provides an in-depth technical analysis of 2-bromo-1,1,1-trifluoro-decane , a critical fluorinated secondary electrophile. By detailing its chemical identifiers, structural properties, and its specific application in nickel-catalyzed alkyl-alkyl cross-coupling workflows, this guide equips researchers with the mechanistic causality and self-validating protocols necessary to successfully deploy this building block in complex chemical synthesis.
Chemical Identification and Structural Properties
The structural context of 2-bromo-1,1,1-trifluoro-decane combines the features of a long-chain aliphatic alkane with a highly polarized, trifluoromethylated and brominated terminus[1]. The strong electron-withdrawing nature of the CF₃ group significantly strengthens the adjacent C–Br bond, rendering it exceptionally resistant to traditional Sₙ2 nucleophilic substitution and prone to unwanted side reactions (such as β-fluoride elimination) under standard palladium catalysis.
Table 1: Chemical Identifiers and Physical Properties
| Identifier / Property | Value | Structural Significance |
| Chemical Name | 2-Bromo-1,1,1-trifluorodecane | Secondary alkyl bromide with adjacent CF₃ |
| CAS Registry Number | 1349717-60-7 | Unique numerical identifier for database querying[1] |
| Molecular Formula | C₁₀H₁₈BrF₃ | High halogen content dictates lipophilicity |
| Molecular Weight | 275.15 g/mol | Relevant for stoichiometric calculations |
| InChI | InChI=1S/C10H18BrF3/c1-2-3-4-5-6-7-8-9(11)10(12,13)14/h9H,2-8H2,1H3 | Standardized structural representation[1] |
| InChI Key | XYSXKYRVEZBHJJ-UHFFFAOYSA-N | Hashed version for structural searchability[1] |
Mechanistic Role in Chemical Synthesis: The Radical Advantage
When attempting to cross-couple fluorinated secondary electrophiles like 2-bromo-1,1,1-trifluorodecane, traditional palladium catalysts fail due to sluggish oxidative addition and rapid β-hydride or β-fluoride elimination.
To overcome this, researchers utilize Nickel catalysis . Nickel, being more electropositive and possessing accessible single-electron transfer (SET) pathways, bypasses the traditional two-electron oxidative addition[2].
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Causality of Catalyst Choice: A catalyst system comprising 2 generates a Ni(I) active species that reduces the C–Br bond via SET, generating a trifluoromethylated alkyl radical[2].
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The Role of the CF₃ Group: Interestingly, the CF₃ group polarizes the resulting radical, and the chiral, sterically demanding pocket created by the Pybox ligand allows the nickel center to differentiate between the CF₃ group and the alkyl chain, facilitating controlled C–C bond formation[3].
Visualizing the Experimental Workflow
The following diagram illustrates the logical progression of the nickel-catalyzed Negishi cross-coupling, highlighting the critical mechanistic control step used to validate the radical pathway.
Workflow of Ni-catalyzed cross-coupling for 2-bromo-1,1,1-trifluorodecane.
Self-Validating Experimental Protocol: Alkyl-Alkyl Cross-Coupling
Objective: Synthesize a tertiary CF₃-bearing alkane via the cross-coupling of 2-bromo-1,1,1-trifluorodecane (CAS: 1349717-60-7) with an alkylzinc reagent.
Trustworthiness & System Validation: This protocol incorporates a parallel TEMPO-control reaction. Because the oxidative addition proceeds via a radical intermediate, the presence of TEMPO (a radical scavenger) will trap the trifluoromethylated alkyl radical. This inhibits product formation and validates the SET mechanism, ensuring the integrity of the catalytic cycle[2].
Step-by-Step Methodology
Step 1: Catalyst Preparation (Inert Atmosphere)
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Action: In an argon-filled glovebox, charge a flame-dried Schlenk tube with NiCl₂·glyme (10 mol%) and a Pybox ligand (e.g., 4-sec-butyl-Pybox, 13 mol%)[2].
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Causality: NiCl₂·glyme is selected for its superior solubility in organic solvents compared to anhydrous NiCl₂. The Pybox ligand is crucial as it creates a sterically tuned environment that suppresses unwanted β-hydride elimination while stabilizing the Ni(III) intermediate prior to reductive elimination.
Step 2: Electrophile Introduction
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Action: Add 2-bromo-1,1,1-trifluorodecane (1.0 equiv, typically 0.80 mmol) to the reaction vessel, followed by anhydrous N,N-dimethylacetamide (DMA).
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Causality: DMA is a highly polar, aprotic solvent that stabilizes the polar Ni intermediates and facilitates the transmetalation step without coordinating too strongly to deactivate the catalyst.
Step 3: Nucleophile Addition
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Action: Slowly add the alkylzinc bromide reagent (R-ZnBr, 1.5 equiv) dropwise at room temperature[2].
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Causality: Alkylzinc reagents are utilized over Grignard or organolithium reagents due to their high functional-group tolerance. Dropwise addition minimizes the local concentration of the nucleophile, suppressing unwanted homocoupling of the zinc reagent and ensuring smooth transmetalation to the Ni(II) center.
Step 4: Reaction Monitoring & Self-Validation Loop
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Action: Stir the mixture at room temperature for 24 hours[2].
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Validation Loop: Run a parallel micro-scale reaction containing 1.0 equivalent of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO). Analyze both via GC/MS using dodecane as an internal standard.
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Causality: The primary reaction should show high conversion to the cross-coupled product. In contrast, the control reaction must show complete inhibition of carbon-carbon bond formation, accompanied by the isolation of a TEMPO-electrophile adduct[2]. This divergence self-validates the single-electron transfer (SET) radical pathway.
Step 5: Quench and Purification
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Action: Quench the reaction with saturated aqueous NH₄Cl to hydrolyze the remaining zinc reagent. Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel flash chromatography.
Quantitative Reaction Parameters
Table 2: Reaction Conditions for Ni-Catalyzed Cross-Coupling
| Parameter | Value / Condition | Mechanistic Purpose |
| Catalyst | NiCl₂·glyme (10 mol%) | Precatalyst for Ni(I) generation; high solubility[2] |
| Ligand | Pybox (13 mol%) | Steric tuning; prevents β-hydride elimination[2] |
| Electrophile | 2-Bromo-1,1,1-trifluorodecane (1.0 eq) | Radical precursor; provides the CF₃ scaffold |
| Nucleophile | Alkylzinc bromide (1.5 eq) | Transmetalation partner; highly functional-group tolerant |
| Solvent | DMA (Anhydrous) | Stabilizes polar intermediates during transmetalation |
| Temperature | Room Temperature (20-25 °C) | Prevents thermal degradation of the alkyl radical[2] |
| Validation | TEMPO (1.0 eq in control) | Radical trap; confirms SET mechanism[2] |
References
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Title: Nickel-Catalyzed Alkyl–Alkyl Cross-Couplings of Fluorinated Secondary Electrophiles: A General Approach to the Synthesis of Compounds that Bear a Perfluoroalkyl Substituent Source: nih.gov (Angewandte Chemie International Edition) URL: [Link]
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Title: Stereoconvergent Negishi Arylations of Racemic Secondary Alkyl Electrophiles: Differentiating between a CF3 and an Alkyl Group Source: acs.org (Journal of the American Chemical Society) URL: [Link]
